molecular formula C6H12Cl2FN3 B2983388 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1855907-13-9

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2983388
CAS No.: 1855907-13-9
M. Wt: 216.08
InChI Key: SYVSSLDPVSOVGO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 1855907-13-9) is a small molecule building block of significant interest in pharmaceutical research and drug discovery. With a molecular formula of C6H12Cl2FN3 and a molecular weight of 216.08 g/mol, this dihydrochloride salt offers enhanced stability and solubility for experimental applications . The compound features a 4-aminopyrazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . Researchers value 4-aminopyrazole derivatives for their ability to serve as key intermediates in the synthesis of more complex molecules that interact with various enzymatic targets . These derivatives have been extensively studied for their potential in developing therapeutic agents, with notable applications in the design of anticancer compounds and anti-infective agents . The specific substitution pattern on this molecule, including the 2-fluoroethyl group at the N1 position and the free amino group at the C4 position, makes it a particularly valuable template for constructing potential kinase inhibitors and other biologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVSSLDPVSOVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CCF.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrazole derivative with 2-fluoroethyl bromide in the presence of a base like potassium carbonate can yield the desired product.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.

Major Products:

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrazole derivatives.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (1:1)

  • Substituents : A 3-chlorophenyl group at position 1 and an ethyl group at position 3.
  • Salt Form: Monohydrochloride (1:1 ratio).
  • Molecular Formula : C₁₂H₁₅ClN₃·HCl.
  • Molecular Weight : 273.21 g/mol (calculated).
  • Key Feature : The chlorophenyl group enhances aromatic interactions, while the ethyl group may increase steric bulk compared to the target compound’s fluoroethyl group .

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

  • Substituents : A 3-chloro-4-fluorobenzyl group at position 1.
  • Molecular Formula : C₁₁H₁₀ClFN₃.
  • Molecular Weight : 246.67 g/mol (calculated).

4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride

  • Substituents: A benzonitrile group at position 3 and an aminomethyl group at position 4.
  • Salt Form : Dihydrochloride (2:1 ratio).
  • Molecular Formula : C₁₂H₁₃N₅·2HCl.
  • Molecular Weight : 300.22 g/mol (calculated).
  • Key Feature : The benzonitrile group contributes polarity, while the dihydrochloride salt mirrors the solubility advantages of the target compound .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Salt Form
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride 2-fluoroethyl (C1), methyl (C3) C₆H₁₀FN₃·2HCl 216.11 Dihydrochloride
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride 3-chlorophenyl (C1), ethyl (C5) C₁₂H₁₅ClN₃·HCl 273.21 Monohydrochloride
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 3-chloro-4-fluorobenzyl (C1) C₁₁H₁₀ClFN₃ 246.67 Freebase
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride Benzonitrile (C3), aminomethyl (C4) C₁₂H₁₃N₅·2HCl 300.22 Dihydrochloride

Implications of Structural Variations

Fluoroethyl vs. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine-containing analogues.

Salt Forms: Dihydrochloride salts (target and compound) offer higher water solubility than monohydrochloride or freebase forms, critical for formulation in aqueous systems .

Biological Activity

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1855907-13-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C6H12Cl2FN3C_6H_{12}Cl_2FN_3, with a molecular weight of approximately 205.23 g/mol. Key physical and chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₁₂Cl₂FN₃
Molecular Weight205.23 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area43.8 Ų

Pharmacological Studies

Research indicates that 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound's structural features may contribute to its potential as an anti-inflammatory agent, similar to other pyrazole derivatives.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in inflammatory pathways, although detailed kinetic studies are necessary to confirm this.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into its biological activity and lead to the design of more effective derivatives. Modifications at various positions on the pyrazole ring or the ethyl group could enhance potency or selectivity for specific biological targets.

Case Study 1: Antitumor Efficacy

In a study investigating novel pyrazole derivatives, compounds similar to 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that modifications to the pyrazole core significantly affected cell viability, suggesting a promising avenue for further development in cancer therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of pyrazole derivatives. The study reported that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting the potential of compounds like 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride in treating inflammatory diseases .

Q & A

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Synthesize analogs with systematic substituent variations (e.g., replacing fluorine with other halogens).
  • Corrogate bioactivity data with quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and steric parameters .

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